1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
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Description
1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H34ClNO2 and its molecular weight is 319.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Beta-Adrenergic Blocking Activity
Research has delved into the synthesis of compounds closely related to 1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride, focusing on their beta-adrenergic blocking activity. For example, derivatives synthesized from thymol, a naturally occurring agent in Thymus vulgaris L., have demonstrated non-selective beta-adrenergic blocking activity. These compounds, including a tert-butyl derivative, showed activity in mouse ECG and isolated rat uterus models, antagonizing isoprenaline-induced tachycardia and blocking isoprenaline and adrenaline-induced relaxation of isolated rat uterus. This suggests the potential of these compounds for cardiovascular applications (D. Jindal et al., 2003).
Catalytic and Synthetic Applications
Research into the catalytic and synthetic applications of compounds related to this compound has been conducted. For instance, studies on the enantioselective α-hydroxylation of β-keto esters catalyzed by chiral S-timolol derivatives highlight the versatility of these compounds in organic synthesis. The most effective derivative, (R)-1-(tert-butylamino)-3-(3,4,5-trimethoxyphenoxy) propan-2-ol, demonstrated excellent yield and good enantioselectivity in the α-hydroxylation process using tert-butyl hydroperoxide as the oxidant (Yuanchun Cai et al., 2012).
Molecular Docking and Vibrational Spectroscopy Studies
Molecular docking and vibrational spectroscopy studies have been applied to molecules closely related to this compound, exploring their potential as adrenaline uptake inhibitors. These studies aim to understand the structural and bioactive nature of these compounds, contributing to CNS drug discovery by analyzing their inhibitory nature against adrenaline uptake inhibitor proteins (S. Sevvanthi et al., 2018).
Properties
IUPAC Name |
1-(tert-butylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-15(2,3)18-10-13(19)11-20-14-9-12-7-8-17(14,6)16(12,4)5;/h12-14,18-19H,7-11H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWSMCVMHOBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CNC(C)(C)C)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.